Cas no 5967-42-0 (2-(3,4,5-trimethoxyphenyl)ethanamine Sulfate (1:1))

2-(3,4,5-trimethoxyphenyl)ethanamine Sulfate (1:1) structure
5967-42-0 structure
Product name:2-(3,4,5-trimethoxyphenyl)ethanamine Sulfate (1:1)
CAS No:5967-42-0
MF:C11H19NO7S
MW:309.336062669754
CID:1616656
PubChem ID:71609

2-(3,4,5-trimethoxyphenyl)ethanamine Sulfate (1:1) Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4,5-trimethoxyphenyl)ethanamine Sulfate (1:1)
    • 3,4,5-Trimethoxy-phenaethylalkohol
    • WT1741
    • ANW-73537
    • 3,4,5-trimethoxyphenylethanol
    • mescaline hydrogen sulfate
    • 3,4,5-Trimethoxy-phenaethylamin, Hydrogensulfat
    • 3,4,5-Trimethoxyphenethyl alcohol
    • SureCN5833688
    • 2-(3,4,5-trimethoxyphenyl)ethylamine hydrogen sulfate
    • 3,4,5-trimethoxy-phenethylamine, hydrogen sulfate
    • CTK4H8817
    • 3,4,5-trimethoxy-phenethyl alcohol
    • 2-(3,4,5-trimethoxyphenyl)-1-ethanol
    • 1-(3,4,5-Trimethoxy-phenyl)-aethanol-(2)
    • AG-F-32978
    • 3,4,5-Trimethoxy-1-(2-hydroxy-aethyl)-benzol
    • 1-(3,4,5-Trimethoxy-phenyl)-aethanol
    • 3,4,5-Trimethoxyphenethylamine sulfate (1:1)
    • 1152-76-7
    • SCHEMBL7637450
    • NSC-127486
    • Benzeneethanamine,4,5-trimethoxy-, sulfate (2:1)
    • NSC127486
    • 2-(3,4,5-trimethoxyphenyl)ethanamine Sulfate
    • Benzeneethanamine, 3,4,5-trimethoxy-, sulfate
    • ADE45928XQ
    • Mescaline acid sulfate
    • Benzeneethanamine, 3,4,5-trimethoxy-, sulfate (1:1)
    • 5967-42-0
    • MESCALINE ACID SULPHATE
    • UNII-ADE45928XQ
    • AKOS024258786
    • sulfuric acid;2-(3,4,5-trimethoxyphenyl)ethanamine
    • Phenethylamine, 3,4,5-trimethoxy-, sulfate
    • Mescaline sulfate
    • M (PSYCHEDELIC) SULFATE
    • Q27273884
    • 3,4,5-trimethoxyphenethylamine sulfate
    • 3,4,5-Trimethoxybenzeneethanamine sulfate
    • Phenethylamine, 3,4,5-trimethoxy-, sulfate (1:1)
    • Inchi: InChI=1S/C11H17NO3.H2O4S/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3;1-5(2,3)4/h6-7H,4-5,12H2,1-3H3;(H2,1,2,3,4)
    • InChI Key: AEEOQROQKAFCJB-UHFFFAOYSA-N
    • SMILES: COC1=CC(=CC(=C1OC)OC)CCN.OS(=O)(=O)O

Computed Properties

  • Exact Mass: 309.08822312g/mol
  • Monoisotopic Mass: 309.08822312g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 245
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 137Ų

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